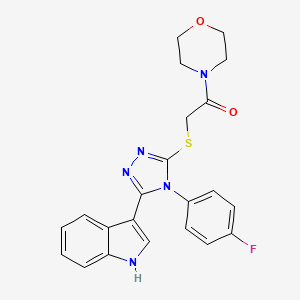
2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature several interesting elements due to its functional groups. The fluorophenyl group would introduce an element of electronegativity, while the indole and triazole groups would contribute to the compound’s aromaticity . The thioether group would likely introduce some degree of polarity, and the morpholinoethanone group could contribute to the compound’s reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Linezolid-like Molecules
Research into compounds with structures similar to linezolid, an antibiotic, has led to the synthesis of molecules that include the core structural motif of the compound . These synthesized compounds have been evaluated for their antimicrobial activities, particularly against tuberculosis, showcasing the potential utility of such compounds in medical applications (Başoğlu et al., 2012).
Characterization and Biological Activity
The detailed study of molecular structures, including the one similar to the mentioned compound, has been conducted using various spectroscopic methods. These studies aim to establish a clear understanding of the compound's structure and its potential biological activities, such as antimicrobial and antitubercular effects (Mamatha S.V et al., 2019).
Antimicrobial and Antitubercular Activities
Evaluation of Antimicrobial Activities
The compound and its derivatives have been evaluated for antimicrobial activities, revealing a promising potential in fighting tuberculosis and other microbial infections. This indicates the relevance of the compound in developing new antimicrobial agents (Sathe et al., 2011).
Antitubercular and Antimicrobial Potentials
Further research into the antimicrobial properties of compounds structurally related to the mentioned chemical has been conducted. These studies have highlighted the compound's potential efficacy against a range of microbial pathogens, underscoring its importance in the synthesis of new therapeutic agents (Shukla et al., 2014).
Structural Analysis and Potential Applications
Crystal Structure Analysis
The crystal structure of derivatives related to the compound has been analyzed to gain insights into the molecular arrangement and potential interaction mechanisms. Such analyses are crucial for understanding the compound's reactivity and potential applications in various scientific domains (Nagaraju et al., 2018).
Anticonvulsant Activity
Research has also explored the anticonvulsant activity of compounds structurally similar to the mentioned chemical. These studies aim to understand the neurological implications and potential therapeutic uses of the compound in treating convulsions and other related disorders (Bihdan, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c23-15-5-7-16(8-6-15)28-21(18-13-24-19-4-2-1-3-17(18)19)25-26-22(28)31-14-20(29)27-9-11-30-12-10-27/h1-8,13,24H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFONHMTZZWCOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

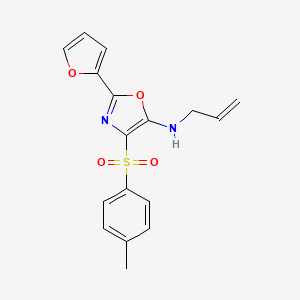
![1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane](/img/structure/B2604135.png)
![7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine](/img/structure/B2604136.png)
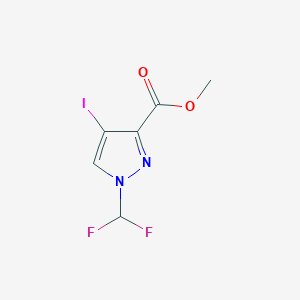
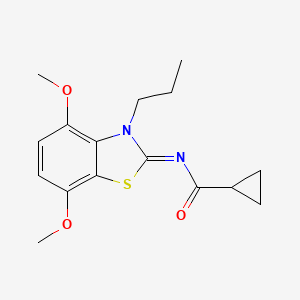
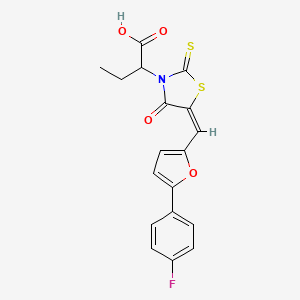
![1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2604140.png)
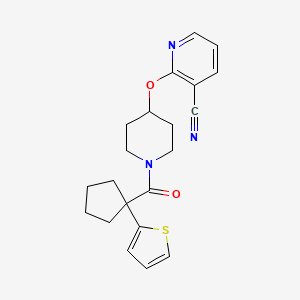
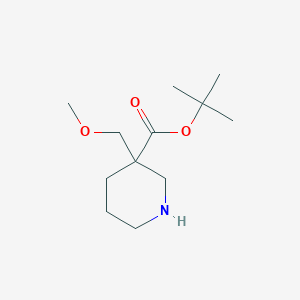
![N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2604146.png)


![tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate](/img/structure/B2604152.png)
